molecular formula C8H14O6 B1282407 Diethyl 2,5-Dioxahexanedioate CAS No. 35466-87-6

Diethyl 2,5-Dioxahexanedioate

Cat. No. B1282407
CAS RN: 35466-87-6
M. Wt: 206.19 g/mol
InChI Key: MYNUAGYBVSQRFN-UHFFFAOYSA-N
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Description

Diethyl 2,5-dioxahexanedioate (DEDH) is an organic compound belonging to the family of dioxahexanedioates. It is a colorless, odorless, and water-soluble compound, and has been widely used in scientific research due to its unique properties.

Scientific Research Applications

Asymmetric Synthesis

Diethyl 2,5-Dioxahexanedioate serves as a precursor in the asymmetric synthesis of various organic compounds. For instance, it has been used in the asymmetric hydrogenation process to produce compounds like (R,R)-1,5-Dioxa-2,6-dioxobicyclo[3.3.0]octane with high enantiomeric excess. This compound is particularly significant in synthesizing synthetically useful (R)-4-hydroxyethyl-2-buten-4-olide, which has various applications in organic synthesis (Kiegiel et al., 2000).

Complexation with Lanthanide Cations

Research has also explored the electrochemical characterization of diethyl 2-[(E)-3-azulen-1-ylprop-2-enylidene]propanedioate, which is closely related to this compound. This compound exhibits complexation behavior towards lanthanide metal ions like Sm3+, Eu3+, Yb3+, and Tb3+, which was studied using electrochemical methods and UV-Vis spectroscopy (Amarandei et al., 2014).

Renewable Gasoline and Solvents

In the context of renewable energy and environmental sustainability, this compound derivatives have been explored for the synthesis of renewable gasoline, solvents, and fuel additives. For instance, 2,3-Butanediol, a compound related to this compound, was used for selectively producing high-octane gasoline and industrial solvents in a sustainable manner (Harvey et al., 2016).

Polymer Synthesis

Furthermore, this compound is instrumental in the synthesis of polymers. Studies have reported the enzymatic synthesis of bio-based alternatives for petroleum-derived plastics using derivatives of this compound. These bio-based alternatives are significant for reducing plastic pollution and providing sustainable material solutions (Pellis et al., 2019).

Safety and Hazards

When handling Diethyl 2,5-Dioxahexanedioate, it’s important to wear suitable protective equipment and prevent the generation of vapor or mist . It’s also recommended to keep away from flames and hot surfaces, take measures to prevent the build-up of electrostatic charge, and use explosion-proof equipment .

Future Directions

While there is limited information on the future directions of Diethyl 2,5-Dioxahexanedioate, it’s worth noting that similar compounds have been used in the development of high-performance lithium-based batteries . This suggests potential future applications in the field of energy storage.

properties

IUPAC Name

2-ethoxycarbonyloxyethyl ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O6/c1-3-11-7(9)13-5-6-14-8(10)12-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNUAGYBVSQRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCCOC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00524630
Record name Ethane-1,2-diyl diethyl biscarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35466-87-6
Record name Ethane-1,2-diyl diethyl biscarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Diethyl 2,5-Dioxahexanedioate formed in Li-ion batteries, and what are its implications?

A1: this compound, also known as an alkyl dicarbonate or dimerization compound, is a degradation product observed in conventional Li-ion battery electrolytes containing ethylene carbonate (EC) and dimethyl carbonate (DMC) [, ]. Its formation is indicative of electrolyte decomposition during battery cycling.

Q2: Why is the viscosity of this compound a critical factor in Li-ion batteries?

A2: The research highlights that DEOHC exhibits significantly higher viscosity compared to traditional EC-based electrolytes at room temperature []. High viscosity can hinder ion transport within the electrolyte, negatively impacting the battery's performance, especially its rate capability and low-temperature operation.

Q3: What strategies have been explored to mitigate the high viscosity of this compound in electrolytes?

A3: Researchers have investigated blending DEOHC with low-viscosity solvents like dimethyl carbonate (DMC) and diethyl carbonate (DEC) to improve its flow properties []. This approach aims to balance DEOHC's potential benefits with enhanced ionic conductivity within the electrolyte.

Q4: What analytical techniques are used to identify this compound and other electrolyte decomposition products?

A4: The research mentions identifying DEOHC and other compounds through characteristic carbon signals using mass spectrometry, specifically noting m/z = 206 for DEOHC []. This technique allows for the detection and characterization of electrolyte decomposition products formed during battery operation.

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